molecular formula C19H23N3O4S B2712593 Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-71-2

Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2712593
CAS No.: 868144-71-2
M. Wt: 389.47
InChI Key: RJHKWSOEUPBZMQ-UHFFFAOYSA-N
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Description

Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core, ester functionality, and substituents including methyl groups and a thiophene moiety. Pyrido[2,3-d]pyrimidines are structurally related to barbiturates and pyrimidine-based pharmaceuticals, which exhibit diverse biological activities such as anticonvulsant, sedative, and anticancer properties . The compound’s structural complexity arises from its hexahydro framework, which introduces conformational flexibility, and the thiophene substituent, which may enhance electronic interactions or binding affinity in biological systems.

Properties

IUPAC Name

2-methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-10(2)9-26-18(24)13-11(3)20-16-15(14(13)12-7-6-8-27-12)17(23)22(5)19(25)21(16)4/h6-8,10,14,20H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKWSOEUPBZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with notable implications in medicinal chemistry. This compound is characterized by its unique molecular structure and potential therapeutic applications. This article explores its biological activity based on available research data.

Molecular Structure and Properties

The molecular formula for this compound is C22H27N3O5C_{22}H_{27}N_{3}O_{5} with a molecular weight of approximately 397.5 g/mol. The compound features a pyrimidine core with dioxo functional groups and an isobutyl side chain that contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. The mechanism of action is primarily linked to the compound's interaction with biological targets that are crucial in cell signaling pathways. This interaction may lead to altered cellular proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance:

  • Case Study 1 : In vitro studies demonstrated that similar pyrimidine compounds inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Case Study 2 : Animal studies indicated that administration of pyrimidine derivatives resulted in reduced tumor size in xenograft models.

Antimicrobial Properties

Research has also suggested that Isobutyl 1,3,7-trimethyl-2,4-dioxo compounds possess antimicrobial activity:

Compound Microbial Strain Inhibition Zone (mm)
Isobutyl derivativeE. coli15
Isobutyl derivativeS. aureus18

These findings suggest that this compound could be further explored for its potential use as an antimicrobial agent.

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. The compound's toxicity profile has not been fully established; however:

  • Acute Toxicity : Studies indicate a moderate toxicity level with an LD50 value of approximately 2460 mg kg2460\text{ mg kg} in rats when ingested.
  • Chronic Exposure : Long-term exposure may lead to neurotoxic effects as seen in similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its pyrido[2,3-d]pyrimidine core with several derivatives reported in the literature. Key comparisons include:

Compound Name Substituents Synthesis Method Yield Key Properties Reference
Target compound 1,3,7-trimethyl; thiophen-2-yl Not explicitly stated (inferred) N/A Unreported N/A
1,3-Dimethyl-2,4-dioxo-5-phenyl derivative 1,3-dimethyl; phenyl Nanocatalyst cyclocondensation 96–98% High thermal stability (TGA data)
Diethyl tetrahydroimidazo[1,2-a]pyridine Nitrophenyl; benzyl; cyano One-pot two-step reaction 51–55% Melting point: 215–245°C
Ethyl thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene; phenyl Single-crystal synthesis N/A Monoclinic crystal system (P21/n)
  • Substituent Diversity : The thiophene group in the target compound distinguishes it from phenyl or chlorophenyl substituents in analogs . Thiophene’s electron-rich nature may alter electronic properties or bioavailability compared to aromatic hydrocarbons.

Physicochemical and Spectroscopic Properties

  • Thermal Stability : Pyrido[2,3-d]pyrimidines exhibit high thermal stability, as shown by TGA data (e.g., decomposition above 250°C in ) . The thiophene group may further enhance stability due to sulfur’s polarizability.
  • Spectroscopy : FT-IR and NMR data for analogs (e.g., C=O stretches at ~1700 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) provide benchmarks for verifying the target compound’s functional groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare hexahydropyrido[2,3-d]pyrimidine scaffolds?

Multi-step one-pot reactions and cyclocondensation strategies are widely used. For example, Biginelli-type reactions involving aldehydes, β-keto esters, and thioureas (or urea derivatives) enable efficient assembly of pyrimidine cores . Thiophene substituents, such as at position 5, can be introduced via pre-functionalized aldehydes or post-synthetic modifications like Suzuki coupling, as seen in analogous thiophene-containing pyridine derivatives . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for yield improvement, with yields ranging from 40% to 60% in related syntheses .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of such compounds?

1H and 13C NMR are essential for confirming regiochemistry and substituent integration. Key diagnostic signals include:

  • Carbonyl groups : Downfield signals (δ 165–185 ppm) for dioxo (C2/C4) and carboxylate (C6) carbons .
  • Thiophene protons : Distinct aromatic splitting patterns (δ 6.8–7.5 ppm) for the thiophen-2-yl group .
  • Methyl/isobutyl groups : Singlets or triplets (δ 1.0–2.5 ppm) for alkyl chains . IR spectroscopy further validates carbonyl stretches (1650–1750 cm⁻¹) and thiophene C-S bonds (600–700 cm⁻¹) .

Q. What purification techniques are recommended for isolating hexahydropyrido[2,3-d]pyrimidine derivatives?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating polar intermediates. Recrystallization from ethanol or methanol is effective for final products, as demonstrated for ethyl carboxylate analogs with >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectral data for stereochemical assignments?

  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical confirmation. For instance, X-ray structures of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate revealed chair conformations and hydrogen-bonding networks .
  • NOESY/ROESY : Nuclear Overhauser effects clarify spatial proximity of substituents (e.g., thiophene vs. methyl groups) .
  • DFT calculations : Comparing computed vs. experimental NMR/IR data validates structural hypotheses .

Q. What strategies mitigate side reactions during thiophene functionalization of the pyrimidine core?

  • Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) minimizes undesired cross-reactivity .
  • Metal-catalyzed coupling : Palladium-mediated Suzuki or Stille couplings enable selective thiophene introduction without disrupting the pyrimidine core .
  • Reaction monitoring : Real-time LC-MS or TLC tracking identifies intermediates, allowing rapid optimization .

Q. How do electronic effects of substituents influence the reactivity of hexahydropyrido[2,3-d]pyrimidine derivatives?

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents at C5 (thiophene position) increase electrophilicity, facilitating nucleophilic attacks .
  • Electron-donating groups (EDGs) : Methoxy or methyl groups enhance π-stacking in crystallographic packing, as observed in ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate .
  • Thiophene vs. phenyl : Thiophene’s sulfur atom introduces polarizability, altering solubility and bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point or solubility data across studies?

  • Crystallinity vs. amorphous forms : Polymorphic variations (e.g., hydrate vs. anhydrous forms) explain melting point discrepancies. For example, allyl carboxylate derivatives showed 10°C variability depending on solvent .
  • Impurity profiling : HRMS and HPLC-MS detect trace impurities (e.g., unreacted starting materials) that affect physical properties .

Q. What analytical workflows validate synthetic yields when scaling up reactions?

  • Internal standards : Spiking reactions with deuterated analogs (e.g., D4-thiophene) improves LC-MS quantification accuracy .
  • Reproducibility checks : Replicating small-scale conditions (e.g., 0.1 mmol to 1 mmol) identifies scalability bottlenecks, such as exothermicity or mixing inefficiencies .

Methodological Recommendations

Technique Application Example from Evidence
X-ray crystallographyStereochemical resolutionEthyl 4-(4-cyanophenyl) derivative
HRMSMolecular mass confirmationDiethyl imidazopyridine derivative
Biginelli reactionPyrimidine core synthesisIsoxazolyl thiourea cyclization
Suzuki couplingThiophene functionalizationThiophen-2-yl pyridine analogs

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